molecular formula C15H16Si B034305 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene CAS No. 104784-51-2

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

Cat. No. B034305
CAS RN: 104784-51-2
M. Wt: 224.37 g/mol
InChI Key: WATBCTJRCLNXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of polymers and other complex organic structures.

Synthesis Analysis

  • Polymerization Approach : A study by Sakaguchi, Kwak, & Masuda (2002) described the polymerization of a similar compound, 1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene, using TaCl5 and n-Bu4Sn, leading to high molecular weight polymers. These polymers showed high solubility in common solvents like toluene and chloroform (Sakaguchi, Kwak, & Masuda, 2002).
  • Coupling Reactions : Stará et al. (1998) investigated the coupling of 2-functionalized 1-naphthyl halides with acetylene, leading to various 1-naphthyl and 1-(1-naphthyl)-2-phenylacetylenes (Stará et al., 1998).

Molecular Structure Analysis

  • Steric Effects : Seyferth & Vick (1977) evaluated the steric effects of Me3M substituents in 1,8-bis(trimethylsilyl)naphthalene through NMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Seyferth & Vick, 1977).

Chemical Reactions and Properties

  • Desilylation and Membrane Formation : Sakaguchi, Kwak, & Masuda (2002) also explored the desilylation of poly(1-β-naphthyl-2-phenylacetylene) membranes, demonstrating changes in solubility and thermal stability after desilylation (Sakaguchi, Kwak, & Masuda, 2002).

Physical Properties Analysis

  • Optical Properties : The research by Sakaguchi, Kwak, & Masuda (2002) also noted large optical rotations and strong CD signals for certain membranes, indicating the maintenance of helical main chain conformation in these polymers (Sakaguchi, Kwak, & Masuda, 2002).

Chemical Properties Analysis

  • Cyclotrimerization and Crystal Structure : Klein, Schmid, Thewalt, Sedmera, Hanusˇ, & Mach (1994) discussed the cyclotrimerization of 1-phenyl-2-(trimethylsilyl)acetylene, providing insights into the chemical behavior and crystal structure of the resulting compounds (Klein et al., 1994).

Scientific Research Applications

Synthesis and Polymer Applications

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has been utilized in the synthesis of high molecular weight polymers such as poly(1-β-naphthyl-2-phenylacetylene) membranes. These polymers exhibit remarkable properties including high oxygen permeability, thermal stability, and the ability to form free-standing membranes. The desilylation of these membranes can further enhance their oxygen permeability and thermal stability, indicating potential applications in gas separation technologies (Sakaguchi, Kwak, & Masuda, 2002).

Fluorescent Materials and Nano-Structures

The compound has also been used in the creation of carbon dendron nano-chains with π-extended conjugation, leading to nanometer-sized conjugated oligomers that exhibit fluorescence emission. This suggests its potential in the development of new materials for optoelectronic applications (Rodríguez, Tejedor, Esquivias, & Díaz, 2003).

Catalytic Coupling Reactions

Furthermore, 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has been involved in copper- and palladium-catalyzed sonogashira-type coupling reactions. The employment of microwave irradiation in these reactions has shown to improve yield and reduce reaction time, which could be beneficial in various organic synthesis applications (Lei et al., 2016).

Gas Separation and Adsorption

Another significant application is in the synthesis of crystalline polyimide porous organic frameworks, which demonstrate selective adsorption of acetylene over ethylene. This property is crucial for the petrochemical industry, where the separation of these gases is a common requirement. The framework's design provides insights into optimizing porous materials for gas separation (Jiang et al., 2018).

properties

IUPAC Name

trimethyl(2-naphthalen-1-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATBCTJRCLNXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403302
Record name 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

CAS RN

104784-51-2
Record name 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 50 g (0.241 mol) of 1-bromonaphthalene, 2.5 g (3.6 mmol) of bis(triphenylphosphine)palladium(II) dichloride and 0.68 g (3.6 mmol) of copper Iodide were dissolved in 500 ml of diisopropylamine in a 1 L 3-necked flask equipped with a stirrer, thermometer and reflux condenser. 35.6 g (0.362 mol) of trimethylsilyl acetylene was slowly dropped into the resulting mixture at room temperature. The reaction mixture was slowly heated to 80° C. and refluxed 12 hours. After the reaction was completed, the reaction mixture was cooled down to room temperature. The precipitated salt was filtered off, and the solvent was removed from the filtrate under a reduced pressure. The residue was dissolved in methylene chloride. The organic layer was washed with water several times and then dried with anhydrous magnesium sulfate. The solvent was removed, to obtain a liquid. The obtained liquid was purified by silica gel column chromatography using hexane as an eluent, to give a colorless viscous liquid. The liquid was recrystallized from ethanol to give white crystal in needle-shape. The white crystal was recovered and then sufficiently dried at room temperature, to give 48 g (88.9% yield) of the desired product having a melting point of 41-43° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Yield
88.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.